What is the chemical structure of L-guluronic acid?
What is the chemical structure of L-guluronic acid?
An In-depth Technical Guide to the Chemical Structure and Properties of L-Guluronic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for L-guluronic acid, tailored for researchers, scientists, and drug development professionals.
Chemical Structure of L-Guluronic Acid
L-guluronic acid is a monosaccharide and a uronic acid derived from gulose.[1] It is a C-5 epimer of D-mannuronic acid and a crucial component of alginic acid, a polysaccharide found in brown algae.[1][2] Its chemical formula is C₆H₁₀O₇, and it has a molecular weight of 194.14 g/mol .[3] The IUPAC name for L-guluronic acid is (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid.[3]
L-guluronic acid can exist in both an open-chain form and a cyclic pyranose form. The open-chain structure is often represented by a Fischer projection, while the cyclic form is depicted using a Haworth projection.
Fischer Projection
The Fischer projection illustrates the linear structure of L-guluronic acid, showcasing the stereochemistry of its chiral centers. In this representation, vertical lines represent bonds projecting into the page, while horizontal lines represent bonds coming out of the page.[4]
Haworth Projection
In aqueous solutions, L-guluronic acid predominantly exists in a cyclic hemiacetal form, specifically a pyranose ring. The Haworth projection is a common way to represent this cyclic structure.[5] The cyclization occurs between the aldehyde group at C1 and the hydroxyl group at C5, creating a new chiral center at C1, known as the anomeric carbon. This results in two anomers: α-L-guluronic acid and β-L-guluronic acid.
In the Haworth projection for an L-sugar, the CH₂OH group (or in this case, the carboxyl group) is positioned pointing downwards. For α-L-guluronic acid, the hydroxyl group on the anomeric carbon (C1) is trans to the C5 carboxyl group (pointing up), while in β-L-guluronic acid, it is cis (pointing down).
α-L-Guluronic Acid
Physicochemical and Spectroscopic Properties
The following table summarizes key physicochemical and spectroscopic properties of L-guluronic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₇ | [3] |
| Molecular Weight | 194.14 g/mol | [3] |
| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | [3] |
| CAS Number | 1986-15-8 | [3] |
| Exact Mass | 194.04265265 Da | [3] |
| XLogP3 | -2.6 | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Complexity | 191 | [3] |
| Polar Surface Area | 135 Ų | [3] |
| ¹H-NMR Chemical Shifts (ppm) in Alginate | G1: 5.473, G2: 4.318, G3: 4.446, G4: 4.571, G5: 4.883 | [6] |
| FTIR Characteristic Peak (cm⁻¹) | 961 | [7] |
Signaling Pathway
Alginate-derived guluronate oligosaccharide (GOS) has been shown to activate macrophages through Toll-like receptor 4 (TLR4) mediated signaling pathways.[8] This activation leads to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in the immune response.[8] The signaling cascade involves the activation of Akt, NF-κB, mTOR, and MAPK pathways.[8]
Experimental Protocols
Synthesis of L-Guluronic Acid Derivatives
A common method for the synthesis of L-guluronic acid building blocks involves the stereoselective C-5 epimerization of a D-mannose derivative.[1] A detailed protocol for the synthesis of an L-guluronic acid derivative is outlined below, based on the principles of fluorine-directed synthesis.[1]
Objective: To synthesize an L-guluronic acid derivative from a D-mannose thioglycoside.
Materials:
-
D-mannose thioglycoside
-
N-bromosuccinimide (NBS)
-
XtalFluor-M®
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for protecting group manipulation
-
Silica gel for column chromatography
Procedure:
-
Fluorination: The D-mannose thioglycoside is converted to the corresponding β-D-glycosyl fluoride using a combination of NBS, XtalFluor-M®, and Et₃N·3HF. This reaction is typically carried out in an inert atmosphere at low temperatures.
-
Bromination: A 5-C-bromo sugar is generated from the glycosyl fluoride.
-
Free Radical Reduction: The 5-C-bromide undergoes a free radical reduction, where the stereoselectivity is directed by the anomeric fluorine, leading to the desired L-gulose product.
-
Purification: The resulting L-guluronic acid derivative is purified using silica gel column chromatography.
-
Characterization: The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in L-guluronic acid and to distinguish it from its epimer, D-mannuronic acid, especially within an alginate polymer.[9]
Objective: To obtain the FTIR spectrum of L-guluronic acid or an alginate sample containing it.
Materials:
-
Sample (L-guluronic acid or alginate)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Sample Preparation: A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, uniform powder.
-
Pellet Formation: The powder is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. A characteristic peak for guluronic acid can be observed around 961 cm⁻¹.[7]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural elucidation of L-guluronic acid and for determining the monomeric composition and sequence in alginates.[6]
Objective: To obtain the ¹H-NMR spectrum of an alginate sample to identify L-guluronic acid residues.
Materials:
-
Alginate sample
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: The alginate sample is dissolved in D₂O to a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.
-
Spectral Acquisition: The ¹H-NMR spectrum is recorded on an NMR spectrometer. For complex structures like alginates, 2D NMR techniques such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to aid in the assignment of proton signals.[6]
-
Data Analysis: The chemical shifts of the protons are analyzed to identify the signals corresponding to L-guluronic acid residues. The anomeric proton (H1) of L-guluronic acid typically resonates at a distinct chemical shift (around 5.473 ppm) compared to that of D-mannuronic acid.[6] The integration of these signals can be used to quantify the relative amounts of each monomer.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Guluronic acid - Wikipedia [en.wikipedia.org]
- 3. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
